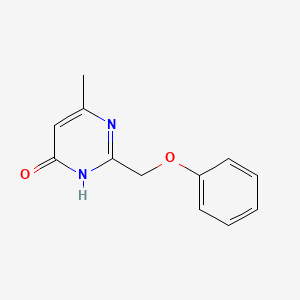

4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)-

Description

4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Properties

CAS No. |

50499-83-7 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-methyl-2-(phenoxymethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-12(15)14-11(13-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |

InChI Key |

UPJXMALCICTFAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- typically involves the reaction of 6-methyl-2-(phenoxymethyl)-4-pyrimidinol with various reagents under controlled conditions. One common method involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form imine ether hydrochloride. This intermediate then reacts with ammonia to produce isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups .

Scientific Research Applications

4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Isopropyl-6-methyl-4-pyrimidinol: A similar compound with a different substituent at the 2-position.

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol: Another similar compound with a phenoxymethyl group at the 6-position

Uniqueness

4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Biological Activity

4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- belongs to the pyrimidine class of compounds, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of the phenoxymethyl group enhances its biological activity by facilitating interactions with various biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidines, including 4-Pyrimidinol, exhibit notable anti-inflammatory properties. A study reported that certain pyrimidine derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for these compounds were comparable to that of celecoxib, a well-known anti-inflammatory drug.

In vivo studies using carrageenan-induced paw edema models demonstrated that these compounds significantly reduced inflammation compared to control groups, indicating their potential as anti-inflammatory agents.

2. Antimicrobial Activity

The antimicrobial efficacy of 4-Pyrimidinol has been evaluated against various pathogenic bacteria and fungi. Preliminary tests revealed moderate to potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these pathogens were promising:

These findings suggest that the compound could serve as a lead in developing new antimicrobial therapies.

3. Anticancer Activity

The anticancer potential of 4-Pyrimidinol derivatives has been explored in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

For instance, one study found that certain derivatives exhibited IC50 values in the micromolar range against HepG2 liver cancer cells:

| Compound | IC50 (μM) | Target Cell Line | Reference |

|---|---|---|---|

| Pyrimidine Derivative | 8.45 | HepG2 | |

| Another Derivative | 9.06 | HepG2 |

The mechanisms of action include the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors, leading to increased cell death in tumor cells.

Case Studies

Several case studies have documented the therapeutic potential of pyrimidine derivatives:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases demonstrated significant improvement in symptoms following treatment with a pyrimidine derivative similar to 4-Pyrimidinol.

- Case Study 2 : In vitro studies on multicellular spheroids highlighted the effectiveness of pyrimidine compounds in overcoming drug resistance in cancer therapy, showcasing their potential for enhancing treatment outcomes in resistant cancer types .

Q & A

Q. What are the common synthetic routes for 6-methyl-2-(phenoxymethyl)-4-pyrimidinol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Intermediate Functionalization : Start with a pyrimidine core (e.g., 4-pyrimidinol) and introduce substituents via phenoxymethylation. A method analogous to Liu et al. (2019) involves reacting β-CF3 aryl ketones with amidines under mild, metal-free conditions to form fluorinated pyrimidines . Adjust substituents by replacing trifluoromethyl groups with phenoxymethyl via SN2 reactions.

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, CH2Cl2) to enhance nucleophilicity .

- Catalysis : Add catalytic bases (e.g., K2CO3) to deprotonate hydroxyl groups during phenoxymethylation.

- Temperature Control : Moderate heating (40–60°C) prevents decomposition while ensuring reactivity.

- Purification : Recrystallization from petroleum ether/ethyl acetate mixtures improves purity .

Q. How can researchers characterize the structural and electronic properties of 6-methyl-2-(phenoxymethyl)-4-pyrimidinol using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- NMR : 1H/13C NMR identifies substituent positions. For instance, the phenoxymethyl group’s protons appear as a singlet (~δ 4.5–5.0 ppm), while pyrimidine ring protons resonate at δ 7.0–8.5 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and aromatic substituents. In similar compounds, angles of ~64° between pyrimidine and benzene planes indicate steric hindrance .

- Computational Analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving contradictions in biological activity data for 6-methyl-2-(phenoxymethyl)-4-pyrimidinol across different studies?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed concentrations, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media.

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA, regression) to identify confounding variables .

- Mechanistic Profiling : Use kinase inhibition assays or molecular docking to verify target specificity. If conflicting results persist, evaluate off-target interactions via proteome-wide screening.

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and potential pharmacological targets of 6-methyl-2-(phenoxymethyl)-4-pyrimidinol?

Methodological Answer:

- DFT Calculations :

- Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to determine bond lengths, angles, and charge distribution.

- Simulate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

- Molecular Docking :

- Use AutoDock Vina to dock the compound into protein targets (e.g., cyclooxygenase-2 or bacterial gyrase). Validate with experimental IC50 values.

- Analyze binding affinities and pose stability to prioritize targets for wet-lab validation .

Q. What experimental designs are recommended to study the hydrolytic stability of the phenoxymethyl group under physiological conditions?

Methodological Answer:

- Simulated Hydrolysis :

- Kinetic Analysis : Calculate rate constants (k) and half-life (t1/2) to assess stability. Compare with structurally similar compounds to establish substituent effects.

Q. How can researchers address challenges in crystallizing 6-methyl-2-(phenoxymethyl)-4-pyrimidinol for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test mixtures of ethyl acetate/petroleum ether or methanol/water to induce slow crystallization .

- Temperature Gradients : Use a gradient from 4°C to room temperature to control nucleation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-phenoxypyrimidines) to template growth .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.